4-Cyclopropoxy-3-(trifluoromethyl)picolinamide
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Overview
Description
4-Cyclopropoxy-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-(trifluoromethyl)picolinamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-trifluoromethyl nicotinic acid with cyclopropylamine under specific conditions to form the desired picolinamide derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropoxy or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Cyclopropoxy-3-(trifluoromethyl)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Research indicates its potential use in developing drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclopropoxy-3-(trifluoromethyl)picolinamide can be compared with other similar compounds such as:
4-Cyclopropoxy-6-(trifluoromethyl)picolinamide: Differing in the position of the trifluoromethyl group, this compound exhibits different chemical and biological properties.
N-trifluoromethyl compounds: These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their reactivity and applications
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)7-6(17-5-1-2-5)3-4-15-8(7)9(14)16/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
QVMUOIBJUKPFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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